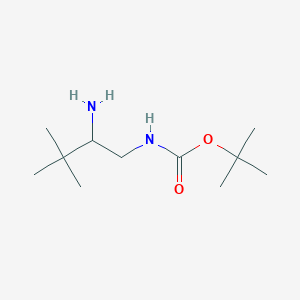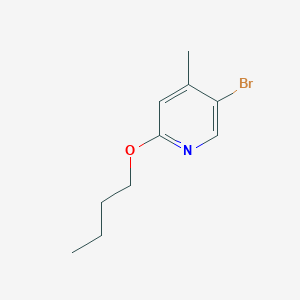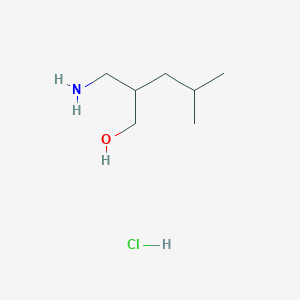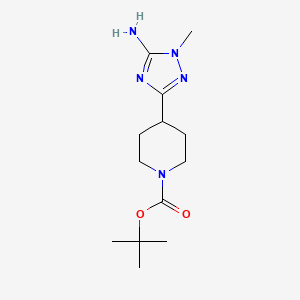
1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Vue d'ensemble
Description
1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C8H2BrClF4O and its molecular weight is 305.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Building Blocks for Fluorine Compounds : Compounds similar to "1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one" can be used as building blocks in the synthesis of various fluorine-containing compounds. For instance, 1-bromo-1-chloro-2,2,2-trifluoroethane, a related compound, has been utilized in synthetic pathways to prepare numerous compounds containing fluorine and particularly the trifluoromethyl (CF3) group through organometallic and free radical reactions (Dmowski, 2011).
Electrooptical Properties : Derivatives of fluorophenyl compounds, including those with structural similarities to the compound , have been reported to exhibit significant electrooptical properties. These properties make them candidates for use in liquid crystal displays and other electronic applications. For example, certain alkylphenyl compounds with fluorine, chloro, and bromo substituents have demonstrated large nematic ranges and useful electrooptical properties when mixed with cyanobiphenyls (Gray & Kelly, 1981).
Synthesis of Novel Sulfides : The fluorinated compound may also find utility in the synthesis of novel sulfides, which are valuable in medicinal chemistry and as intermediates for further chemical transformations. A method has been described for synthesizing a variety of 1-chloro-2,2,2-trifluoroethyl sulfides using a similar compound, 1-bromo-1-chloro-2,2,2-trifluoroethane, in the presence of various thiols, showcasing the potential versatility of such fluorinated compounds in synthetic chemistry (Pustovit et al., 2010).
Propriétés
IUPAC Name |
1-(4-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF4O/c9-4-2-1-3(6(11)5(4)10)7(15)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAXGCGUHHHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)



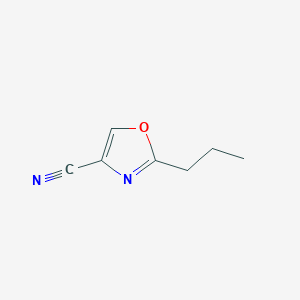
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
